molecular formula C10H10N2 B3022489 4-Methyl-3-phenyl-1H-pyrazole CAS No. 13808-62-3

4-Methyl-3-phenyl-1H-pyrazole

Cat. No. B3022489
CAS RN: 13808-62-3
M. Wt: 158.2 g/mol
InChI Key: LANBPXHLIUYXOT-UHFFFAOYSA-N
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Description

The compound 4-Methyl-3-phenyl-1H-pyrazole is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, 3-phenyl-1H-pyrazole derivatives can be synthesized from acetophenone and hydrazine through a Knoevenagel condensation followed by a cyclization reaction, with an optimized method yielding up to 80% . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized via a one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . These methods highlight the versatility and efficiency of pyrazole synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intermolecular hydrogen bonding and π-π stacking interactions . Similarly, the structure of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was characterized by X-ray single crystal diffraction and compared with theoretical calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility. For instance, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one was transformed into 1,4-dihydropyrano[2,3-c]pyrazole derivatives using an electro-catalyzed multicomponent reaction in a green medium . Another example is the unexpected cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate, leading to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)imino]-5-methyl-2-phenyl-3H-pyrazol-3-one and its copper(II) complex revealed extensive delocalization and unique coordination to copper ions solely by oxygen atoms . The compound synthesized in showed stability in its crystal form and was characterized by various spectroscopic methods, including IR and NMR, which are essential for understanding the electronic structure and reactivity of these molecules.

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Methyl-3-phenyl-1H-pyrazole serves as a crucial intermediate in the synthesis of various biologically active compounds. Research indicates its significance in creating novel derivatives with potential biological activities, particularly in cancer therapy. The optimization of its synthesis method is also a focus to enhance industrial production efficiency and environmental safety (Liu, Xu, & Xiong, 2017).

Structural and Spectral Investigations

Studies have also explored the structural and spectral characteristics of similar pyrazole derivatives, aiding in understanding their biological importance. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides insights into the compound’s molecular structure through experimental and theoretical approaches, enhancing the knowledge of its chemical properties (Viveka et al., 2016).

Molecular Targeted Anticancer Drugs

The role of 4-Methyl-3-phenyl-1H-pyrazole in the development of small molecule inhibitors for cancer treatment is significant. By designing derivatives of this compound, researchers can target specific molecular pathways in cancer cells, offering a more selective and less toxic approach compared to traditional chemotherapy (Saxty et al., 2007).

Environmentally Friendly Catalysis

Its derivatives have been synthesized using environmentally friendly catalysts like cellulose sulfuric acid, highlighting a move towards green chemistry in pharmaceutical synthesis. This approach minimizes operational hazards and environmental pollution (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Antimicrobial Activity

Some derivatives of 4-Methyl-3-phenyl-1H-pyrazole have shown promising antimicrobial properties. Research in this area contributes to the development of new therapeutic agents for combating microbial infections (Farag et al., 2008).

Corrosion Inhibition and Molecular Switching

Apart from pharmaceutical applications, derivatives of 4-Methyl-3-phenyl-1H-pyrazole are being explored for their potential in corrosion inhibition and as molecular switches. This demonstrates the compound’s versatility across different scientific fields (Sayed et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The goal of this chapter is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANBPXHLIUYXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339823
Record name 4-Methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenyl-1H-pyrazole

CAS RN

13808-62-3
Record name 4-Methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-phenyl-1Ð?-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JJ Zhai, CH Gu, Y Guo, DH Liao… - Journal of Heterocyclic …, 2016 - Wiley Online Library
A one‐pot synthesis of highly substituted 1H‐pyrazole‐5‐carboxylates 1 has been developed starting from easily available 4‐aryl‐2,4‐diketoesters 2 and arylhydrazine hydrochlorides 3…
Number of citations: 4 onlinelibrary.wiley.com
AM Fahim, HEM Tolan, H Awad, EHI Ismael - Journal of the Iranian …, 2021 - Springer
… Thus, treatment of compound 3 with 3-phenyl-1H-pyrazole-5-amine (7a), 1H-1,2,4-triazole-5-amine (7b), and 4-methyl-3-phenyl-1H-pyrazole-5-amine (7c) in refluxing pyridine furnished …
Number of citations: 25 link.springer.com
GC Nandi, MS Singh, H Ila, H Junjappa - 2012 - Wiley Online Library
An efficient, highly regioselective protocol for the synthesis of the title compounds is reported. The reaction involves a one‐pot, three‐component cyclocondensation of β‐oxodithioester, …
F Naoum, KM Kasiotis, P Magiatis, SA Haroutounian - Molecules, 2007 - mdpi.com
Novel tetrasubstituted pyrazole derivatives bearing a nitro substituent on their A-phenol ring were synthesized and their binding affinity towards the estrogen receptor (ER) subtypes …
Number of citations: 35 www.mdpi.com
DH Egli, A Linden, H Heimgartner - Helvetica chimica acta, 2006 - Wiley Online Library
… N,N-Diethyl-4,5-dihydro-4-methyl-5-phenyl-1H-pyrazole-3-carbothioamide (12c) and N,NDiethyl-4,5-dihydro-4-methyl-3-phenyl-1H-pyrazole-5-carbothioamide (12c’)4). To a soln. of 8 (…
Number of citations: 5 onlinelibrary.wiley.com
MK Tiwari, A Iqubal, P Das - Tetrahedron, 2022 - Elsevier
Herein, we report an efficient DTBP promoted and NaI-catalyzed, greener protocol for the synthesis of highly substituted pyrazoles via C(sp 2 )–H bond functionalization. This protocol is …
Number of citations: 4 www.sciencedirect.com
Y Qiu, Y Zhao, T Hu, M Yang, F Li, C Li, W Gu… - Bioorganic …, 2023 - Elsevier
Cannabinoid receptors (CBs), including CB1 and CB2, are the key components of a lipid signaling endocannabinoid system (ECS). Development of synthetic cannabinoids has been …
Number of citations: 4 www.sciencedirect.com
O Fjellström, S Akkaya, HG Beisel, PO Eriksson… - PLoS …, 2015 - journals.plos.org
Activated factor XI (FXIa) inhibitors are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk. This motivated a structure aided fragment based lead …
Number of citations: 47 journals.plos.org
M Tang, FM Zhang - Tetrahedron, 2013 - Elsevier
… Typical representative procedure for the synthesis 1-benzyl-4-methyl-3-phenyl-1H-pyrazole (4k) … Preparation of 1-allyl-4-methyl-3-phenyl-1H-pyrazole (4m) …
Number of citations: 39 www.sciencedirect.com
D Castillo-Gonzalez, G Perez-Machado… - Current Topics in …, 2012 - ingentaconnect.com
Guanine-rich sequences found at telomeres and oncogenes have the capacity to form G-quadruplex (G4) structures. It has been found a relationship between the ability to stabilizing G4 …
Number of citations: 12 www.ingentaconnect.com

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